5-(4-Bromophenyl)furan-2-carbonitrile
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Overview
Description
5-(4-Bromophenyl)furan-2-carbonitrile is an organic compound with the molecular formula C11H6BrNO and a molecular weight of 248.08 g/mol . It is a derivative of furan, a heterocyclic organic compound, and contains a bromophenyl group and a nitrile group. This compound is primarily used in research and development within the fields of chemistry and biology .
Scientific Research Applications
5-(4-Bromophenyl)furan-2-carbonitrile is utilized in various scientific research applications, including:
Safety and Hazards
5-(4-Bromophenyl)furan-2-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)furan-2-carbonitrile typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the furan ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)furan-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while the nitrile group can be reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typical reagents.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Furanones and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Coupling Products: Complex organic molecules with extended conjugation.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)furan-2-carbonitrile depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromophenyl group can facilitate binding to hydrophobic pockets, while the nitrile group can participate in hydrogen bonding or other interactions . The furan ring provides a planar structure that can engage in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
5-Phenylfuran-2-carbonitrile: Lacks the bromine atom, resulting in different reactivity and binding properties.
5-(4-Chlorophenyl)furan-2-carbonitrile: Contains a chlorine atom instead of bromine, leading to variations in electronic effects and reactivity.
5-(4-Methylphenyl)furan-2-carbonitrile: Contains a methyl group, affecting steric and electronic properties.
Uniqueness
5-(4-Bromophenyl)furan-2-carbonitrile is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. The combination of the bromophenyl group and the nitrile group provides a versatile scaffold for the synthesis of diverse organic molecules .
Properties
IUPAC Name |
5-(4-bromophenyl)furan-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJXDBAOTCRRSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405017 |
Source
|
Record name | 5-(4-bromophenyl)furan-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57667-10-4 |
Source
|
Record name | 5-(4-bromophenyl)furan-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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